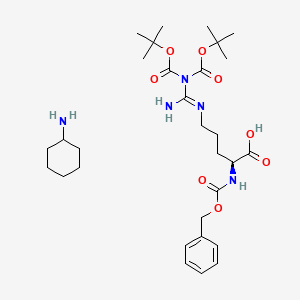
Fmoc-Orn(Dnp)-OH
Vue d'ensemble
Description
Fmoc-Orn(Dnp)-OH is a chemical compound that has been widely used in scientific research. It is a derivative of ornithine, an amino acid that is found in many proteins. This compound is a useful tool for studying the structure and function of proteins, as well as for developing new drugs and treatments.
Mécanisme D'action
Fmoc-Orn(Dnp)-OH modifies specific amino acids within a protein sequence, which can affect the protein's structure and function. It can also be used to label proteins for detection and purification purposes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fmoc-Orn(Dnp)-OH in lab experiments is its versatility. It can be used to modify a wide range of proteins and can be easily incorporated into existing experimental protocols. However, it is important to note that this compound can be toxic in high concentrations and may have unintended effects on protein structure and function.
Orientations Futures
There are many potential future directions for research involving Fmoc-Orn(Dnp)-OH. Some possible areas of investigation include the development of new drugs and treatments based on the compound's biochemical and physiological effects, the use of this compound in the study of protein-protein interactions, and the investigation of its potential as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a valuable tool for scientific research that has a wide range of applications. It is particularly useful for studying the structure and function of proteins and has the potential to be used in the development of new drugs and treatments. However, it is important to use caution when working with the compound, as it can be toxic in high concentrations.
Méthodes De Synthèse
Fmoc-Orn(Dnp)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves coupling Fmoc-Orn onto a resin support, followed by deprotection and coupling of the Dnp group.
Applications De Recherche Scientifique
Fmoc-Orn(Dnp)-OH has been used in a wide range of scientific research applications, including the study of protein-protein interactions, the development of new drugs and treatments, and the investigation of enzyme activity. It is particularly useful for studying the structure and function of proteins, as it can be used to modify specific amino acids within a protein sequence.
Propriétés
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVRAUNWOIMQK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150665 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252049-04-0 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















